3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one
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Overview
Description
3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that features a pyridine ring attached to a naphthopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one typically involves the condensation of a pyridine derivative with a naphthopyranone precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyridine ring is introduced to the naphthopyranone core under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Pyrrolo[3,2-c]pyridin-4-one: Known for its applications in medicinal chemistry.
1,2,4-Triazines: Studied for their antiviral and antifungal activities
Uniqueness
3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one is unique due to its naphthopyranone core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
652138-01-7 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-pyridin-4-ylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C18H11NO2/c20-15-11-17(13-7-9-19-10-8-13)21-16-6-5-12-3-1-2-4-14(12)18(15)16/h1-11H |
InChI Key |
CZJQRQFISIKQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
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